molecular formula C11H16N2O B14600482 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate CAS No. 61140-39-4

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate

Cat. No.: B14600482
CAS No.: 61140-39-4
M. Wt: 192.26 g/mol
InChI Key: YMONGLITUMRILM-UHFFFAOYSA-N
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Description

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is a chemical compound known for its unique structure and properties It is a member of the diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid, and a nitrite source such as sodium nitrite. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and hydroxides can react with the diazonium group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a labeling reagent.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in biochemical assays and labeling applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Diazonio-3-(2,4-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate
  • 1-Diazonio-3-(4,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate

Uniqueness

1-Diazonio-3-(2,6-dimethylcyclohex-1-en-1-yl)prop-1-en-2-olate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

61140-39-4

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-diazo-3-(2,6-dimethylcyclohexen-1-yl)propan-2-one

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)11(8)6-10(14)7-13-12/h7-8H,3-6H2,1-2H3

InChI Key

YMONGLITUMRILM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1CC(=O)C=[N+]=[N-])C

Origin of Product

United States

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